3-benzamido-N-(4-fluorophenyl)-1-benzofuran-2-carboxamide
Description
3-Benzamido-N-(4-fluorophenyl)-1-benzofuran-2-carboxamide is a synthetic small molecule characterized by a benzofuran core substituted at the 2-position with a carboxamide group linked to a 4-fluorophenyl ring and at the 3-position with a benzamido moiety. This structure combines aromatic and hydrogen-bonding functionalities, which may influence its physicochemical properties (e.g., solubility, stability) and biological interactions.
Properties
IUPAC Name |
3-benzamido-N-(4-fluorophenyl)-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15FN2O3/c23-15-10-12-16(13-11-15)24-22(27)20-19(17-8-4-5-9-18(17)28-20)25-21(26)14-6-2-1-3-7-14/h1-13H,(H,24,27)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLXXJOIAXKKWLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization Strategies for Benzofuran Core Formation
The benzofuran scaffold is constructed via base-mediated cyclization of 2-(cyanomethoxy)benzonitrile precursors. In a representative procedure, 2-hydroxybenzonitrile reacts with chloroacetonitrile in dimethylformamide (DMF) under potassium carbonate catalysis, yielding 2-(cyanomethoxy)benzonitrile with 90% efficiency. Subsequent treatment with potassium hydroxide in ethanol at 75°C induces cyclization, forming 3-amino-1-benzofuran-2-carboxamide through simultaneous hydrolysis of the nitrile group to a carboxamide. Key spectral data for intermediates include:
Carboxamide Group Installation via Acylation
The N-(4-fluorophenyl) carboxamide moiety is introduced through nucleophilic acyl substitution. Benzofuran-2-carbonyl chloride, generated by treating benzofuran-2-carboxylic acid with oxalyl chloride, reacts with 4-fluoroaniline in dichloromethane under triethylamine catalysis. This step achieves 72–78% yields, with purity >95% by HPLC. Critical parameters include:
Benzamido Functionalization through Nucleophilic Acylation
The 3-amino group undergoes acylation with benzoyl chloride in tetrahydrofuran (THF), employing 4-dimethylaminopyridine (DMAP) as a catalyst. Reaction at 25°C for 6 hours affords this compound in 85% yield. Post-reaction purification via silica gel chromatography (ethyl acetate/hexane, 3:7) ensures >99% purity.
Optimization of Reaction Parameters
Solvent and Temperature Effects
Cyclization efficiency correlates with solvent polarity. Ethanol outperforms DMF in cyclization steps (90% vs. 65% yield), likely due to enhanced solubility of potassium hydroxide. For acylation, non-polar solvents like toluene reduce byproduct formation by 40% compared to DMF.
Catalytic Systems and Reagent Stoichiometry
DMAP (10 mol%) accelerates benzamidation kinetics by 3-fold versus uncatalyzed reactions. Excess benzoyl chloride (1.5 eq) compensates for moisture sensitivity, though higher equivalents provoke tert-benzamide impurities.
Industrial-Scale Production Considerations
Continuous Flow Reactor Design
Pilot-scale synthesis employs tubular flow reactors for cyclization and acylation steps, achieving 92% conversion at 10 L/min throughput. In-line IR spectroscopy monitors reaction progress, reducing batch failures by 30%.
Purification and Waste Management
Centrifugal partition chromatography (CPC) replaces traditional crystallization, recovering 98% of product with solvent consumption reduced by 70%. Aqueous waste streams are treated via ozonolysis to degrade residual benzofuran byproducts.
Critical Analysis of Synthetic Pathways
Comparative Efficiency of Routes
Route A (Sequential Cyclization-Acylation):
Route B (Modular Benzofuran Assembly):
Data Tables
Table 1. Optimization of Cyclization Conditions
| Parameter | Ethanol | DMF | THF |
|---|---|---|---|
| Yield (%) | 90 | 65 | 72 |
| Reaction Time (h) | 3 | 5 | 4 |
| Purity (%) | 99.1 | 97.3 | 98.5 |
Table 2. Industrial Production Metrics
| Metric | Batch Reactor | Flow Reactor |
|---|---|---|
| Throughput (kg/day) | 12 | 45 |
| Solvent Use (L/kg) | 120 | 35 |
| Energy Cost ($/kg) | 280 | 190 |
Chemical Reactions Analysis
Hydrolysis Reactions
The compound undergoes hydrolysis under acidic or basic conditions due to its amide bonds.
Hydrolysis rates vary with substituent electronic effects: the electron-withdrawing fluorine atom on the phenyl group accelerates hydrolysis compared to non-fluorinated analogs .
Nucleophilic Aromatic Substitution (NAS)
The 4-fluorophenyl group participates in NAS under specific conditions:
Electrophilic Substitution
The benzofuran ring undergoes electrophilic substitution, with regioselectivity dictated by the electron-donating amide groups:
| Reaction | Reagents | Position | Product | Yield |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | C-5 | 5-nitro derivative | 68% |
| Sulfonation | SO₃/H₂SO₄, 50°C | C-6 | 6-sulfo derivative | 57% |
The C-5 and C-6 positions are activated by resonance effects from the adjacent amide groups .
Condensation Reactions
The carboxamide group reacts with nucleophiles to form heterocycles:
Reduction Reactions
Selective reduction of the amide groups is achievable:
Stability Under Oxidative Conditions
The benzofuran core resists oxidation, but the fluorophenyl group undergoes slow defluorination:
| Oxidizing Agent | Conditions | Degradation Products | Half-Life |
|---|---|---|---|
| H₂O₂ (30%) | 60°C, 24 hours | Benzoic acid + defluorinated byproducts | 18 hours |
| KMnO₄ | H₂O, pH 7, RT, 48 hours | 2-carboxybenzofuran derivative | 72 hours |
Key Research Findings
-
Synthetic Optimization : Cs₂CO₃ in DMF enables efficient C–O bond formation during benzofuran synthesis, achieving yields >90% under mild conditions .
-
Biological Relevance : Thiazole-imine derivatives (via condensation with thiourea) show nanomolar inhibition of HCV NS5B polymerase .
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Thermal Stability : The compound decomposes above 250°C, with a melting point of 198–202°C .
Scientific Research Applications
Chemistry
3-benzamido-N-(4-fluorophenyl)-1-benzofuran-2-carboxamide serves as a versatile building block in organic synthesis. Its structure allows for the modification and creation of more complex molecules, making it valuable for developing new compounds with desired properties.
Biology
In biological research, this compound has been studied for its interactions with various biological macromolecules. It is particularly noted for its potential to bind to enzymes involved in critical cellular processes, thereby influencing cell proliferation and survival pathways.
Medicine
The compound is under investigation for its therapeutic properties, particularly in the context of:
- Anticancer Activity : Preliminary studies suggest that it may inhibit cancer cell growth by targeting specific molecular pathways associated with tumorigenesis.
- Anti-inflammatory Effects : Research indicates potential anti-inflammatory properties, which could be beneficial in treating conditions characterized by excessive inflammation.
Industry
In industrial applications, this compound is utilized in the development of new materials and chemical processes. Its unique chemical properties make it suitable for various industrial formulations.
Case Study 1: Anticancer Activity
A study focused on modifying benzofuran derivatives demonstrated that structural changes at the nitrogen and carboxamide positions significantly enhanced anticancer properties. The incorporation of halogen atoms improved binding interactions with target proteins involved in tumorigenesis.
Research highlighted the compound's ability to interact with heat shock proteins, which are crucial for cancer cell survival. By disrupting these interactions, the compound exhibited significant antiproliferative effects against various cancer cell lines.
Mechanism of Action
The mechanism of action of 3-benzamido-N-(4-fluorophenyl)-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. It is believed to exert its effects by:
Binding to Enzymes: Inhibiting the activity of enzymes involved in cell proliferation and survival.
Modulating Pathways: Affecting signaling pathways related to inflammation and apoptosis.
Comparison with Similar Compounds
Comparative Data Table
Key Observations and Implications
Substituent Flexibility vs. Rigidity: The benzamido group’s rigidity may confer selective binding advantages over flexible chains (e.g., 4-chlorobutanamido) or smaller groups (e.g., amino) .
Halogen Effects: Fluorine’s electronegativity and minimal steric bulk make it favorable for target interactions, though activity trends may vary across scaffolds (e.g., maleimides vs. benzofurans) .
Structural Distortions: Nonplanar geometries induced by 4-fluorophenyl groups could influence crystallinity or bioactivity, warranting further conformational studies .
Biological Activity
3-benzamido-N-(4-fluorophenyl)-1-benzofuran-2-carboxamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a benzofuran core, which is known for its diverse biological activities. The synthesis typically involves several steps including cyclization reactions to form the benzofuran structure, followed by the introduction of the benzamide and fluorophenyl groups through electrophilic substitution and amidation reactions.
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting processes such as cell proliferation and apoptosis.
- Receptor Modulation : It may bind to receptors, altering signaling pathways that are crucial for cellular functions.
- Nucleic Acid Interaction : There is potential for interaction with DNA or RNA, influencing gene expression and protein synthesis.
Anticancer Activity
Research has indicated that benzofuran derivatives exhibit anticancer properties. For instance, compounds with similar structures have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell growth. A study highlighted the ability of benzofuran-based compounds to target the NS5B polymerase in Hepatitis C virus (HCV), showcasing their potential as antiviral agents .
Anti-inflammatory Properties
Benzofuran derivatives have also been studied for their anti-inflammatory effects. In experimental models, these compounds have demonstrated the ability to reduce inflammation markers, suggesting potential therapeutic applications in inflammatory diseases.
Antimicrobial Activity
Antimicrobial studies have indicated that this compound may possess antibacterial and antifungal properties. Research on related benzofuran compounds has shown significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Study 1: Anticancer Efficacy
A study conducted on a series of benzofuran derivatives revealed that one of the compounds exhibited IC50 values in the low micromolar range against breast cancer cell lines. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .
Study 2: Anti-inflammatory Effects
In a model of induced inflammation using lipopolysaccharide (LPS), treatment with this compound resulted in a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 .
Data Tables
Q & A
Q. What synthetic methodologies are recommended for preparing 3-benzamido-N-(4-fluorophenyl)-1-benzofuran-2-carboxamide?
- The synthesis typically involves multi-step routes, including: (i) Preparation of benzofuran-2-carboxylic acid derivatives via cyclization or Pd-catalyzed C–H functionalization. (ii) Amidation with 4-fluoroaniline using coupling agents like EDCI/HOBt. (iii) Transamidation or benzoylation to introduce the benzamido group. Optimize yields by controlling reaction temperature (50–80°C) and solvent polarity (e.g., DMF, THF) .
Q. How is the crystal structure of this compound determined experimentally?
- Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use SHELX programs (e.g., SHELXL for refinement) to solve structures. Key parameters:
- Data collection: High-resolution (<1.0 Å) for accurate electron density maps.
- Refinement: Apply anisotropic displacement parameters and validate using R-factors (<5% for high-quality data).
- Software: OLEX2 or WinGX for visualization .
Q. What spectroscopic techniques are essential for characterizing this compound?
- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., fluorophenyl protons at δ ~7.2–7.5 ppm).
- FT-IR : Detect amide C=O stretches (~1650–1680 cm⁻¹) and benzofuran C–O–C (~1250 cm⁻¹).
- Mass Spectrometry : HRMS (ESI+) to verify molecular ion peaks and isotopic patterns for Cl/F atoms .
Q. What safety protocols should be followed when handling this compound?
- Refer to Safety Data Sheets (SDS) for toxicity data. Use PPE (gloves, lab coat), work in a fume hood, and avoid inhalation/contact. Dispose via hazardous waste protocols. Note: For research use only—not for human trials .
Advanced Research Questions
Q. How can QSAR and molecular docking guide the design of derivatives with enhanced bioactivity?
- QSAR : Build 3D models using descriptors like logP, polar surface area, and H-bond donors. Validate with leave-one-out cross-validation (R² > 0.8).
- Docking : Use AutoDock Vina or Schrödinger to predict binding to targets (e.g., HDACs or Plk1). Prioritize derivatives with strong interactions (ΔG < −8 kcal/mol) and complementary steric/electronic features .
Q. How to resolve contradictions in reported biological activity data across studies?
- Methodological audit : Compare assay conditions (cell lines, IC₅₀ protocols). For example, MCF-7 cells may show variability due to passage number or culture media.
- Statistical analysis : Apply ANOVA or Bayesian meta-analysis to identify outliers. Cross-validate with orthogonal assays (e.g., SPR for binding affinity vs. cellular viability) .
Q. What in vivo models are suitable for studying pharmacokinetics and efficacy?
- Rodent models : Use Sprague-Dawley rats for bioavailability studies (oral/IP administration). Monitor plasma half-life via LC-MS/MS.
- Neuroactivity : Morris water maze tests (e.g., for α7 nicotinic receptor modulation) with dose optimization (1–10 mg/kg) .
Q. How to optimize reaction conditions for enantioselective synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
